![molecular formula C57H32O B13016146 2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]](/img/structure/B13016146.png)
2,7-Di(pyren-1-yl)spiro[fluorene-9,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] is a complex organic compound known for its unique structural and electronic properties. This compound features a spiro linkage, which connects two distinct aromatic systems: pyrene and fluorene-xanthene. The spiro configuration imparts rigidity and three-dimensionality, making it a valuable component in various advanced materials and optoelectronic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of pyrene boronic acid with a spiro[fluorene-9,9’-xanthene] derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Bromination using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Pyrene-quinone derivatives.
Reduction: Reduced spiro compounds with altered electronic properties.
Substitution: Brominated derivatives of the original compound.
Scientific Research Applications
2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through its electronic and structural properties. The spiro linkage provides a rigid framework that prevents π-π stacking, enhancing solubility and processability. The pyrene units contribute to strong fluorescence, making the compound useful in optoelectronic applications. The molecular targets and pathways involved include interactions with light and charge carriers in electronic devices.
Comparison with Similar Compounds
Spiro[fluorene-9,9’-xanthene]: A simpler analog without the pyrene units, used in similar applications but with different electronic properties.
Spiro-OMeTAD: A widely used hole transport material in perovskite solar cells, differing in its functional groups and electronic characteristics.
Uniqueness: 2,7-Di(pyren-1-yl)spiro[fluorene-9,9’-xanthene] stands out due to its combination of pyrene and spiro[fluorene-9,9’-xanthene], offering unique photophysical properties and enhanced stability. This makes it particularly valuable in applications requiring high-performance materials with specific electronic and optical characteristics.
Properties
Molecular Formula |
C57H32O |
|---|---|
Molecular Weight |
732.9 g/mol |
IUPAC Name |
2,7-di(pyren-1-yl)spiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C57H32O/c1-3-13-51-47(11-1)57(48-12-2-4-14-52(48)58-51)49-31-39(41-25-19-37-17-15-33-7-5-9-35-21-29-45(41)55(37)53(33)35)23-27-43(49)44-28-24-40(32-50(44)57)42-26-20-38-18-16-34-8-6-10-36-22-30-46(42)56(38)54(34)36/h1-32H |
InChI Key |
PSDGMZDVXBWBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C3C=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


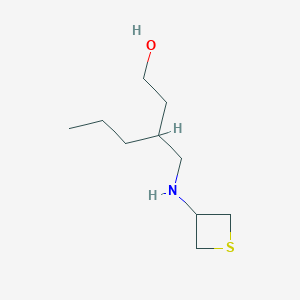
![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
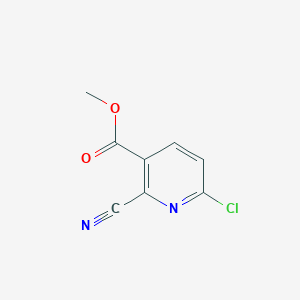
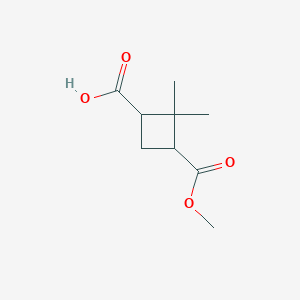
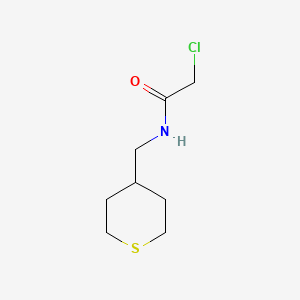
![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)

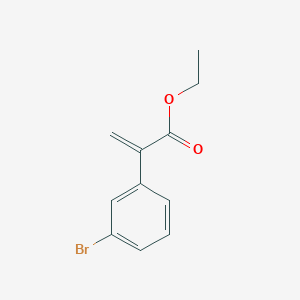
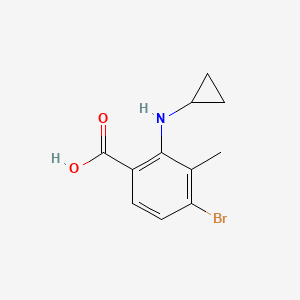
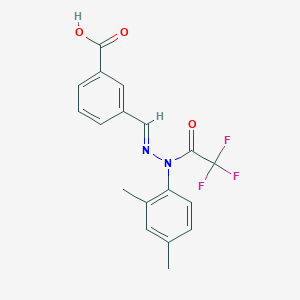


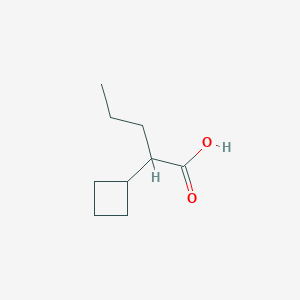
![7-Chloro-2-ethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13016153.png)
